Benzoic acid, 2-nitro-, heptyl ester
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Overview
Description
Benzoic acid, 2-nitro-, heptyl ester: is an organic compound that belongs to the class of esters It is derived from benzoic acid, where the hydrogen atom of the carboxyl group is replaced by a heptyl group, and a nitro group is attached to the benzene ring at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzoic acid, 2-nitro-, heptyl ester can be achieved through esterification reactions. One common method involves the reaction of 2-nitrobenzoic acid with heptyl alcohol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous esterification processes using advanced reactors. The use of catalysts like tetraisopropyl titanate can enhance the reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions: Benzoic acid, 2-nitro-, heptyl ester undergoes various chemical reactions, including:
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Hydrogen gas with a metal catalyst like palladium.
Substitution: Nucleophiles such as amines or thiols.
Major Products:
Hydrolysis: 2-nitrobenzoic acid and heptyl alcohol.
Reduction: 2-amino-benzoic acid, heptyl ester.
Substitution: Various substituted benzoic acid derivatives.
Scientific Research Applications
Benzoic acid, 2-nitro-, heptyl ester has several applications in scientific research:
Mechanism of Action
The mechanism of action of benzoic acid, 2-nitro-, heptyl ester involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The ester linkage allows the compound to be hydrolyzed, releasing the active benzoic acid derivative, which can then exert its effects on various biological pathways .
Comparison with Similar Compounds
Benzoic acid, heptyl ester: Lacks the nitro group, making it less reactive in certain chemical reactions.
2-Nitrobenzoic acid: Contains the nitro group but lacks the ester linkage, affecting its solubility and reactivity.
Benzoic acid, 2-hydroxy-, heptyl ester: Contains a hydroxyl group instead of a nitro group, leading to different chemical properties and applications.
Uniqueness: Benzoic acid, 2-nitro-, heptyl ester is unique due to the presence of both the nitro group and the heptyl ester linkage
Properties
CAS No. |
61580-24-3 |
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Molecular Formula |
C14H19NO4 |
Molecular Weight |
265.30 g/mol |
IUPAC Name |
heptyl 2-nitrobenzoate |
InChI |
InChI=1S/C14H19NO4/c1-2-3-4-5-8-11-19-14(16)12-9-6-7-10-13(12)15(17)18/h6-7,9-10H,2-5,8,11H2,1H3 |
InChI Key |
FSRRXYRYBZFTDZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCOC(=O)C1=CC=CC=C1[N+](=O)[O-] |
Origin of Product |
United States |
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